GID4 Binding Affinity Comparison
1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine (compound 67) binds selectively to the GID4 subunit of the CTLH E3 ubiquitin ligase complex with an IC50 of 18.9 μM and a Kd of 17 μM, as determined by competitive fluorescence polarization and validated by X-ray co-crystallography . In direct comparison, an alternative fragment-derived GID4 binder (compound 66) exhibited weaker affinity with a Kd of 110 μM, representing a 6.5-fold lower binding potency [1]. The highest-affinity binder identified from a parallel DNA-encoded library (DEL) screen (compound 88) achieved a Kd of 5.6 μM, approximately 3-fold more potent than compound 67, though this compound differs structurally and may present distinct physicochemical and synthetic accessibility profiles [2].
| Evidence Dimension | GID4 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 17 μM (IC50 = 18.9 μM) |
| Comparator Or Baseline | Compound 66 (fragment-derived binder): Kd = 110 μM; Compound 88 (DEL-derived binder): Kd = 5.6 μM |
| Quantified Difference | 6.5-fold stronger binding than compound 66; 3.0-fold weaker than compound 88 |
| Conditions | Competitive fluorescence polarization assay using purified human GID4 protein (residues 124-289) and PGLWKS-FITC peptide probe; Kd validated by X-ray co-crystal structure (PDB 7U3G, 2.244 Å resolution) |
Why This Matters
The 17 μM Kd positions this compound as a validated, structurally characterized GID4 binder suitable for PROTAC linker conjugation, while its moderate affinity relative to higher-potency alternatives may offer advantages in ternary complex optimization where excessive E3 ligase affinity can impair degradation efficiency.
- [1] Chana CK, Maisonneuve P, Posternak G, et al. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. J Med Chem. 2022;65(19):12725-12746. View Source
- [2] Chana CK, Maisonneuve P, Posternak G, et al. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. J Med Chem. 2022;65(19):12725-12746 (DEL binder compound 88 data). View Source
